molecular formula C10H12ClNO2 B5767698 2-(2-chlorophenoxy)-N-ethylacetamide

2-(2-chlorophenoxy)-N-ethylacetamide

Cat. No. B5767698
M. Wt: 213.66 g/mol
InChI Key: OEQCTQXXDFPFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-ethylacetamide, commonly known as Ethacrynic Acid, is a potent diuretic drug that is widely used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease. Ethacrynic Acid belongs to the family of loop diuretics, which are known for their ability to inhibit the reabsorption of sodium and chloride ions in the loop of Henle in the kidney.

Mechanism of Action

Ethacrynic Acid exerts its diuretic effect by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle. This results in the increased excretion of sodium, chloride, and water from the body. Ethacrynic Acid also inhibits the activity of carbonic anhydrase, which further enhances its diuretic effect.
Biochemical and Physiological Effects:
In addition to its diuretic effect, Ethacrynic Acid has been shown to have several other biochemical and physiological effects. It has been shown to inhibit the activity of glutathione S-transferase, an enzyme that is involved in the detoxification of xenobiotics and carcinogens. Ethacrynic Acid has also been shown to inhibit the activity of cyclooxygenase, an enzyme that is involved in the synthesis of prostaglandins and thromboxanes.

Advantages and Limitations for Lab Experiments

Ethacrynic Acid is widely used in laboratory experiments due to its potent diuretic effect and its ability to inhibit the Na+/K+/2Cl- co-transporter. However, its use is limited by its potential toxicity and its narrow therapeutic index. Ethacrynic Acid can cause electrolyte imbalances, dehydration, and ototoxicity at high doses.

Future Directions

There are several potential future directions for the research on Ethacrynic Acid. One of the most promising areas of research is the development of novel analogs of Ethacrynic Acid with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the molecular mechanisms underlying the anti-tumor activity of Ethacrynic Acid. Finally, the potential therapeutic applications of Ethacrynic Acid in various inflammatory and autoimmune disorders warrant further investigation.

Synthesis Methods

Ethacrynic Acid is synthesized by the reaction of 2-chlorophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting intermediate is then hydrolyzed to form Ethacrynic Acid.

Scientific Research Applications

Ethacrynic Acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have demonstrated the anti-tumor activity of Ethacrynic Acid in various types of cancer, including breast, lung, and prostate cancer. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various oncogenes.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-12-10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQCTQXXDFPFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N-ethylacetamide

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